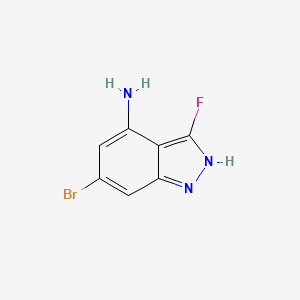

6-Bromo-3-fluoro-1H-indazol-4-amine

描述

6-Bromo-3-fluoro-1H-indazol-4-amine is a halogenated indazole derivative characterized by bromine and fluorine substituents at positions 6 and 3, respectively, and an amine group at position 2. Indazole derivatives are widely studied in medicinal chemistry for their bioactivity, particularly as kinase inhibitors, antiviral agents, and anti-inflammatory compounds .

属性

分子式 |

C7H5BrFN3 |

|---|---|

分子量 |

230.04 g/mol |

IUPAC 名称 |

6-bromo-3-fluoro-2H-indazol-4-amine |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) |

InChI 键 |

UUAOIGQDQUXBKZ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C(NN=C21)F)N)Br |

产品来源 |

United States |

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key features of 6-Bromo-3-fluoro-1H-indazol-4-amine with its closest analogs:

Key Observations :

- Halogen Position Effects: Bromine at position 6 (vs. 5) and fluorine at position 3 (vs.

- Molecular Weight: Fluorine and bromine substituents increase molecular weight compared to non-halogenated analogs, impacting solubility and bioavailability .

- N-Substitution : Methyl groups (e.g., 1-methyl derivatives) enhance metabolic stability but may reduce solubility .

常见问题

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: define critical quality attributes (CQAs) like purity (>98% by HPLC) and particle size (D90 <10 µm). Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, catalyst loading). Store batches under inert gas (Ar) at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。